Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18118480
InChI: InChI=1S/C11H15NO3S.BrH/c1-2-15-11(13)9-7-16-10(12-9)8-3-5-14-6-4-8;/h7-8H,2-6H2,1H3;1H
SMILES:
Molecular Formula: C11H16BrNO3S
Molecular Weight: 322.22 g/mol

Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide

CAS No.:

Cat. No.: VC18118480

Molecular Formula: C11H16BrNO3S

Molecular Weight: 322.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide -

Specification

Molecular Formula C11H16BrNO3S
Molecular Weight 322.22 g/mol
IUPAC Name ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate;hydrobromide
Standard InChI InChI=1S/C11H15NO3S.BrH/c1-2-15-11(13)9-7-16-10(12-9)8-3-5-14-6-4-8;/h7-8H,2-6H2,1H3;1H
Standard InChI Key UWNXYJFNLHJWMR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2CCOCC2.Br

Introduction

Chemical Structure and Molecular Characteristics

Core Structure and Substituents

The compound features a 1,3-thiazole core, a five-membered aromatic ring containing sulfur and nitrogen atoms. At the 2-position, the oxan-4-yl group (a tetrahydropyran ring) introduces steric bulk and potential hydrogen-bonding interactions. The 4-position is occupied by an ethyl carboxylate ester, which enhances solubility in organic solvents . The hydrobromide salt form improves crystallinity and stability, common in pharmaceutical intermediates .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₁₁H₁₆BrNO₃S
Molecular Weight322.22 g/mol
CAS NumberNot explicitly reported-
SMILES NotationCCOC(=O)C1=CSC(N2CCOCC2)=N1.Br

Stereochemical Considerations

The oxan-4-yl group adopts a chair conformation, minimizing ring strain. The thiazole ring’s planarity and the ester group’s orientation influence intermolecular interactions. Chirality is absent in the parent structure, as confirmed by the "ACHIRAL" designation in related compounds .

Synthesis and Preparation

Reaction Pathways

Synthesis typically involves multi-step protocols:

  • Thiazole Ring Formation: Cyclization of thiourea with α-bromoketones or α-chloroketones in ethanol or DMF . For example, ethyl 2-amino-1,3-thiazole-4-carboxylate is synthesized via thiourea and 2-bromoacetophenone in ethanol at 70°C .

  • Oxan-4-yl Substitution: Introducing the oxan-4-yl group likely involves nucleophilic substitution or coupling reactions. Triethylamine or similar bases are used to deprotonate intermediates.

  • Salt Formation: Treatment with hydrobromic acid yields the hydrobromide salt, enhancing solubility for biological assays .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Thiazole cyclizationEthanol, 70°C, 1 h93–100%
SolventDMF/THF with triethylamine-
Salt formationHBr in diethyl ether-

Purification and Characterization

Crude products are purified via recrystallization or column chromatography. Characterization methods include:

  • NMR Spectroscopy: Confirms substitution patterns.

  • Mass Spectrometry: Validates molecular weight .

  • X-ray Crystallography: Resolves salt formation and crystal packing .

Physicochemical Properties

Solubility and Lipophilicity

The hydrobromide salt increases aqueous solubility compared to the free base. Predicted logP values for analogous thiazoles range from 2.5 to 3.0 , suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

Table 3: Physicochemical Parameters

ParameterValueSource
logP (Predicted)~2.8
Hydrogen Bond Acceptors7
Polar Surface Area65.6 Ų

Stability

The compound is stable under inert conditions but may hydrolyze in acidic/basic environments due to the ester group. Storage at −20°C in desiccated form is recommended .

Biological Activities and Mechanisms

Anticancer Activity

Thiazoles interfere with tubulin polymerization or kinase signaling. Molecular docking studies suggest the oxan-4-yl group could occupy hydrophobic pockets in kinase domains.

Structure-Activity Relationships (SAR)

  • 2-Position Modifications: Bulky substituents (e.g., oxan-4-yl) improve target affinity but may reduce solubility .

  • 4-Position Ester Groups: Ethyl esters balance lipophilicity and metabolic stability .

Research Applications and Future Directions

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors or antimicrobial agents. Structural analogs are in preclinical trials for resistant infections .

Pharmacokinetic Studies

Future work should address:

  • Metabolic Stability: Ester hydrolysis in vivo may generate active carboxylic acids .

  • Toxicity Profiles: Thiazoles can exhibit hepatotoxicity, requiring in vivo safety assessments.

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